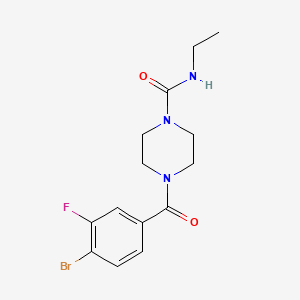![molecular formula C13H14BrNO3S B7588699 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS) enzymes. GLS catalyzes the conversion of glutamine to glutamate, which is a crucial step in cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as a cancer therapy.
Mécanisme D'action
BPTES binds to the active site of 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid, preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP, which is necessary for cancer cell survival. Additionally, the accumulation of glutamine and the depletion of glutamate can lead to cellular stress and apoptosis.
Biochemical and Physiological Effects
BPTES has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This is likely due to the dependence of cancer cells on glutamine metabolism for survival. BPTES has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPTES in lab experiments is its specificity for 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid, which allows for the selective inhibition of this enzyme. However, BPTES has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the effects of BPTES on normal cells and tissues are not well understood, which could limit its potential as a cancer therapy.
Orientations Futures
There are several areas of future research that could further elucidate the potential of BPTES as a cancer therapy. One area of focus is the development of more soluble analogs of BPTES, which could improve its efficacy in vivo. Additionally, studies on the effects of BPTES on the tumor microenvironment and immune system could provide insights into its potential as a combination therapy. Finally, further investigation into the mechanisms of resistance to BPTES could inform the development of strategies to overcome this limitation.
In conclusion, BPTES is a promising small molecule inhibitor that targets glutaminase and has potential as a cancer therapy. While there are limitations to its use in lab experiments and as a cancer therapy, ongoing research is focused on addressing these challenges and further elucidating its mechanism of action and potential for clinical use.
Méthodes De Synthèse
BPTES can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoyl chloride with thiolane-3-carboxylic acid, followed by the addition of ammonia and acetic anhydride. This results in the formation of the BPTES molecule.
Applications De Recherche Scientifique
BPTES has been extensively studied in the context of cancer therapy. 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid is upregulated in many types of cancer, and inhibition of this enzyme has been shown to have anti-tumor effects. BPTES has been shown to be effective in inhibiting 3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid activity and reducing tumor growth in preclinical models.
Propriétés
IUPAC Name |
3-[[2-(4-bromophenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c14-10-3-1-9(2-4-10)7-11(16)15-13(12(17)18)5-6-19-8-13/h1-4H,5-8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQCQMQEMGCRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)

![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)